molecular formula C6H7ClN2O2S B1266025 2-Amino-4-chlorobenzenesulfonamide CAS No. 4140-83-4

2-Amino-4-chlorobenzenesulfonamide

Cat. No. B1266025
CAS RN: 4140-83-4
M. Wt: 206.65 g/mol
InChI Key: HWQDHHCUOZZFIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-chlorobenzenesulfonamide derivatives involves various chemical reactions, employing methods such as the interaction of N-substituted benzenesulfonamide with chlorosulfonic acid, leading to structurally characterized compounds through X-ray diffraction and other analytical techniques. For example, Rublova et al. (2017) synthesized new structural isomers by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, demonstrating the versatility of sulfonamide chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-chlorobenzenesulfonamide and its derivatives has been extensively studied using techniques like X-ray crystallography and density functional theory (DFT). These studies reveal the compound's ability to form stable crystal structures and provide insights into its electronic structure, which is crucial for understanding its reactivity and interactions with other molecules. For instance, the crystal and molecular structures of various sulfonamide derivatives have been determined, showcasing the compound's structural diversity and the impact of steric hindrance on its physical properties (Bar & Bernstein, 1985).

Chemical Reactions and Properties

2-Amino-4-chlorobenzenesulfonamide participates in a wide range of chemical reactions, serving as a precursor for the synthesis of various organic compounds. Its reactivity has been explored in the context of N-alkylation, condensation reactions, and the formation of complex molecules with potential biological activity. For example, Lu et al. (2015) demonstrated the compound's versatility in direct N-alkylation reactions, highlighting its utility in organic synthesis (Lei Lu, Juan Ma, Panpan Qu, & Feng Li, 2015).

Scientific Research Applications

Summary of the Application

2-Amino-4-chlorobenzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

Methods of Application or Experimental Procedures

The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluating their carbonic anhydrase IX inhibitory effect. The derivatives were tested for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .

Results or Outcomes

Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times. Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

2. Wastewater Treatment

Summary of the Application

2-Amino-4-chlorobenzenesulfonamide is used in the degradation of 2-amino-4-acetaminoanisole from wastewater. This compound is an intermediate product in the synthesis of many commercial dyes, and its wide application has led to the generation of a series of dye wastewater .

Methods of Application or Experimental Procedures

The study used a H2O2 Fenton system to degrade 2-amino-4-acetaminoanisole from wastewater using a nano-Fe3O4 catalyst prepared via the co-precipitation method. The Box-Behnken design (BBD) response surface method was used to investigate the individual effects of Fe3O4 dosage, H2O2 dosage, initial pH, and reaction time on AMA removal .

Results or Outcomes

The catalytic effect of nano-Fe3O4 showed better degradation performance as compared to FeSO4 Fenton system. The order of the influence of the selected independent variables on the response value is as follows: nano-Fe3O4 dosage > H2O2 dosage > reaction time > pH .

Safety And Hazards

“2-Amino-4-chlorobenzenesulfonamide” is classified as Acute toxicity - Category 4, Oral. It may cause skin irritation and respiratory irritation . It’s recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7ClN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQDHHCUOZZFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194334
Record name 2-Amino-4-chlorobenzenesulphonamide
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Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chlorobenzenesulfonamide

CAS RN

4140-83-4
Record name 2-Amino-4-chlorobenzenesulfonamide
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Record name 2-Amino-4-chlorobenzenesulphonamide
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Record name 2-Amino-4-chlorobenzenesulphonamide
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Record name 2-amino-4-chlorobenzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JH Short, U Biermacher - Journal of the American Chemical …, 1960 - ACS Publications
… Further, 2-aminobenzenesulfonamide and 2-amino-4-chlorobenzenesulfonamide were … 2-Amino-4-chlorobenzenesulfonamide.—Reduction of 19 g. (0.08 mole) of 4-chloro-2-…
Number of citations: 29 pubs.acs.org
R Friary - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
… Acylation of 2-amino-4-chlorobenzenesulfonamide by 2-acetoxyisobutyryl chloride under acidic conditions unexpectedly gave 6-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide …
Number of citations: 2 onlinelibrary.wiley.com
ZK Al-Khazragie, AJM Al-Fartosy… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
… Several new and know sulfonamide Schiff bases were prepared by the condensation reaction of sulfonamide (ie2-amino-4chlorobenzenesulfonamide, sulfamerazine, sulfanilamide, …
Number of citations: 3 ejchem.journals.ekb.eg
BA Bierbaum, JJ Traverso… - Journal of Medicinal …, 1963 - ACS Publications
… benzenesulfonamide,2 2-aniino-4,6-diehlorobenzenesulfonamide,3 2-amino-4-chlorobenzenesulfonamide,3 2-amino-4,5-diehlorobenzenesulfonamide,3 …
Number of citations: 17 pubs.acs.org
SC Hell, G Conklin, RJ Mccaully - Journal of Heterocyclic …, 1976 - Wiley Online Library
… of 2-amino-4-chlorobenzenesulfonamide and ethanol was added with stirring a solution of 1 ml. of triethylamine in ethanol. The slightly exothermic reaction was allowed to stand for 10 …
Number of citations: 9 onlinelibrary.wiley.com
RE Hauxwell - 1971 - search.proquest.com
… 19 2-Amino-4-chlorobenzenesulfonamide …
Number of citations: 3 search.proquest.com
JG Topliss, LM Konzelman - The Journal of Organic Chemistry, 1963 - ACS Publications
… A mixture of 2-amino-4chlorobenzenesulfonamide (3.0 g.) and n-butyl isothiocyanate (6 ml.) … A mixture of 2-amino-4chlorobenzenesulfonamide (40 g.) and phenyl isothiocyanate (80 ml.…
Number of citations: 5 pubs.acs.org
LH Sternbach, GF Field, WJ Zally - The Journal of Organic …, 1971 - ACS Publications
… prepared from 2-amino-4chlorobenzenesulfonamide and chloroacetone with azeotropic removal of the water formed in thereaction. Treatment of this compound with sodium methoxide …
Number of citations: 3 pubs.acs.org
WJ Close, LR Swett, LE Brady, JH Short… - Journal of the …, 1960 - ACS Publications
Cl NH CH-R1 /-r nh2so2 S02 Experimental8 Preparation of Disulfonyl Chlorides.—These intermedi-ates were prepared by chlorosulfonation with chlorosulfonic acid in large excess, …
Number of citations: 43 pubs.acs.org
SC Bell, RJ McCaully, SJ Childress - The Journal of Organic …, 1968 - ACS Publications
… added to a solution of 8.4 g of 2-amino-4-chlorobenzenesulfonamide (XVIc) in 50 ml of dimethoxyethane with stirring. After 1 hr at room temperature 4.4 g of the hydrochloride of the …
Number of citations: 15 pubs.acs.org

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